4-Phenyl-3-butyn-2-ol
Overview
Description
4-Phenyl-3-butyn-2-ol is an organic compound with the empirical formula C10H10O . It is also known by the synonym 3-Hydroxy-1-phenyl-1-butyne . The molecular weight of this compound is 146.19 .
Synthesis Analysis
While specific synthesis methods for 4-Phenyl-3-butyn-2-ol were not found in the search results, it’s worth noting that the compound can be reduced to form trans-4-phenyl-3-buten-2-one (PBO) and 4-phenyl-3-butyn-2-ol (PBYOL) when incubated with rat liver microsomes in the presence of NADPH .Molecular Structure Analysis
The molecular structure of 4-Phenyl-3-butyn-2-ol consists of a phenyl group attached to a 3-butyn-2-ol moiety . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Physical And Chemical Properties Analysis
4-Phenyl-3-butyn-2-ol has a density of 1.1±0.1 g/cm3 and a boiling point of 250.1±23.0 °C at 760 mmHg . The compound has a refractive index of 1.566 and a molar refractivity of 44.8±0.4 cm3 . It has a flash point of 112.9±15.6 °C .Scientific Research Applications
Synthesis and Spectroscopic Analysis
4-Phenyl-3-butyn-2-ol has been utilized in various synthesis and spectroscopic analysis studies. For example, Arockiasamy Ajay Praveenkumar and colleagues (2021) synthesized a compound incorporating 4-Phenyl-3-butyn-2-ol using O-Alkylation and Sonogashira reaction conditions, aiding in vibrational spectroscopic studies and optical parameter determination (Praveenkumar et al., 2021).
Intramolecular Proton Transfer Reactions
She Ym and others (1998) reported on the electron impact mass spectrum (EIMS) of 3-phenyl-1-butyn-3-ol. Their research utilized collision-induced dissociation (CID) to study gas phase ion structures and proton transfer reactions, contributing to understanding the structural dynamics of related molecules (Ym et al., 1998).
Meyer–Schuster Rearrangements
In the context of high-temperature water chemistry, Zhizhong Wang et al. (2012) investigated Meyer–Schuster rearrangements of 2-phenyl-3-butyn-2-ol. They used density functional theory calculations to understand the reaction mechanisms, which are crucial for comprehending complex organic reactions in aqueous environments (Wang et al., 2012).
Kinetic Resolution and Enantioselective Synthesis
The compound has been used in the kinetic resolution and enantioselective synthesis of various compounds. Kaoru Nakamura and associates (1998) synthesized optically active 3-butyn-2-ol, a significant building block, using lipase-catalyzed kinetic resolution. They further synthesized several 4-aryl-substituted compounds enantioselectively (Nakamura et al., 1998).
Hydrogenation Studies
In hydrogenation studies, Sergio Vernuccio et al. (2016) researched the three-phase hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. They developed a Langmuir–Hinshelwood mechanism model that provided insights into the reaction kinetics and catalyst performance (Vernuccio et al., 2016).
Asymmetric Reductions
Bo-Bo Zhang and team (2008) demonstrated the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to synthesize enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, key for producing a 5-lipoxygenase inhibitor. Their research offered an efficient method for such syntheses, highlighting the compound's utility in medicinal chemistry (Zhang et al., 2008).
Use in Formation of Chiral Allenylindium Reagent
J. A. Marshall and colleagues (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol, which was used in the formation of a highly stereoselective chiral allenylindium reagent. This demonstrates the compound's role in facilitating complex organic syntheses (Marshall et al., 2001).
Evaluation in Oscillatory Baffled Reactor
Francisca Navarro-Fuentes and others (2019) conducted a comparative evaluation of the hydrogenation of 3-butyn-2-ol over Pd/Al2O3 in an oscillatory baffled reactor and a commercial Parr reactor. This study provides valuable insights into the reactor efficiency and hydrogen utilization, important for industrial applications (Navarro-Fuentes et al., 2019).
Safety And Hazards
4-Phenyl-3-butyn-2-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .
properties
IUPAC Name |
4-phenylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOZFNMFSVAZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342556 | |
Record name | 4-Phenyl-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3-butyn-2-ol | |
CAS RN |
5876-76-6 | |
Record name | 4-Phenyl-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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